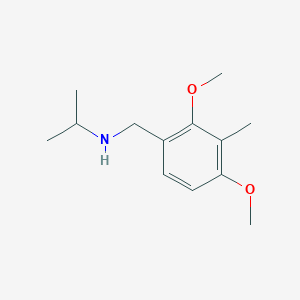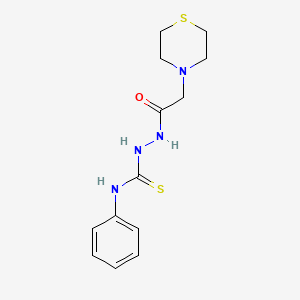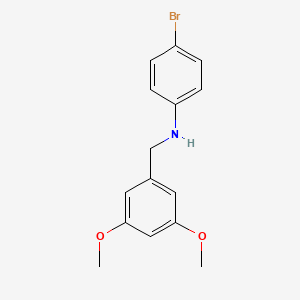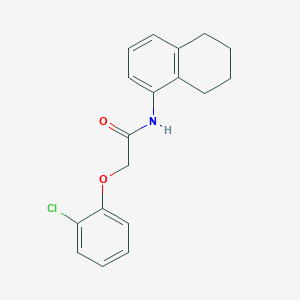![molecular formula C13H13ClN2O B5806578 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol](/img/structure/B5806578.png)
4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known by the name of N-(6-methyl-2-pyridyl)-4-chloro-3-hydroxybenzylamine or 6-MPCHA. It is a member of the phenol family of chemical compounds and has been found to have a number of interesting properties that make it useful for a variety of research applications.
Wirkmechanismus
The mechanism of action of 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol is not yet fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in the production of reactive oxygen species. This could help to reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol has a number of interesting biochemical and physiological effects. For example, it has been found to have potent antioxidant and anti-inflammatory properties, which could make it useful in the treatment of a variety of diseases. It has also been shown to have neuroprotective effects, which could make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol in lab experiments is its potent antioxidant and anti-inflammatory properties. This could make it useful in a variety of research applications. However, one of the limitations of using this compound is that its mechanism of action is not yet fully understood. This could make it difficult to interpret the results of experiments using this compound.
Zukünftige Richtungen
There are a number of interesting future directions for research on 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol. For example, further studies could be conducted to better understand the compound's mechanism of action. Additionally, studies could be conducted to investigate the compound's potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Finally, studies could be conducted to investigate the compound's potential use in the development of new drugs with potent antioxidant and anti-inflammatory properties.
Synthesemethoden
The synthesis of 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol can be achieved using a variety of methods. One of the most common methods involves the reaction of 4-chloro-3-nitrophenol with 6-methyl-2-pyridylamine in the presence of a reducing agent such as sodium dithionite. This reaction results in the formation of the desired compound in good yields.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-chloro-2-{[(6-methyl-2-pyridinyl)amino]methyl}phenol in scientific research are numerous. This compound has been found to have a number of interesting properties that make it useful for a variety of research applications. For example, it has been shown to have potent antioxidant and anti-inflammatory properties, which could make it useful in the treatment of a variety of diseases.
Eigenschaften
IUPAC Name |
4-chloro-2-[[(6-methylpyridin-2-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-3-2-4-13(16-9)15-8-10-7-11(14)5-6-12(10)17/h2-7,17H,8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDWHVNMRYFCAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[(6-methylpyridin-2-yl)amino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-hydroxy-N'-[4-(methylthio)benzylidene]-2,2-diphenylacetohydrazide](/img/structure/B5806497.png)
![ethyl 3-({[(4-ethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5806505.png)




![2-methyl-3-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B5806527.png)

![2-[(8-hydroxy-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)carbonyl]benzoic acid](/img/structure/B5806539.png)


![2-{[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1H-benzimidazole](/img/structure/B5806555.png)
![1-(4-methoxyphenyl)-3-[(2-methylphenyl)amino]-2-buten-1-one](/img/structure/B5806565.png)
![methyl 2-{[(2-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5806593.png)